Cas no 89823-23-4 (6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate)

6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate is a liquid crystalline monomer featuring a biphenyl core with a terminal cyano group and an acrylate functional group linked via a flexible hexyloxy spacer. This structure enables its use in advanced polymer and liquid crystal applications, offering excellent mesogenic properties and photoreactivity. The acrylate group facilitates polymerization under UV or thermal initiation, making it suitable for synthesizing side-chain liquid crystalline polymers (SCLCPs) with tailored electro-optical characteristics. Its high compatibility with other monomers allows for precise tuning of material properties, such as phase transition temperatures and birefringence, making it valuable in optoelectronic devices, displays, and responsive materials. The compound exhibits good stability and processability under standard conditions.
6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate structure
89823-23-4 structure
Product name:6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate
CAS No:89823-23-4
MF:C22H23NO3
Molecular Weight:349.422926187515
MDL:MFCD16293619
CID:1066891
PubChem ID:354333990

6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate 化学的及び物理的性質

名前と識別子

    • 6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate
    • 4-[(6-Acryloyloxy)hexyloxy]-4'-cyanobiphenyl
    • 6-((4'-cyanobiphenyl)-4-yloxy)hexylacrylate
    • Acrylic Acid 6-[(4'-Cyano-[1,1'-biphenyl]-4-yl)oxy]hexyl Ester
    • 4'-[(6-Acryloyloxy)hexyloxy]-4-biphenylcarbonitrile
    • 6-[(4'-Cyano-[1,1'-biphenyl]-4-yl)oxy]hexyl Acrylate
    • 6-(4'-Cyanobiphenyl-4-oxy)hexyl acrylate
    • 6-(4'-Cyanobiphenyl-4-yloxy)hexyl acrylate
    • CB 6
    • 6-((4'-Cyano-[1,1'-biphenyl]-4-yl)oxy)hexyl acrylate
    • A6CB
    • IGHSOWSFSFGPAZ-UHFFFAOYSA-N
    • OR53136
    • 4-cyano-4'-(6-acryloxyhexyloxy)biphenyl
    • 6-(4-cyanobiphenyl-4'-yloxy)hexyl acrylate
    • 6-[(4′-Cyano[1,1′-biphenyl]-4-yl)oxy]hexyl 2-propenoate (ACI)
    • 4-(6-Acryloyloxyhexyloxy)-4′-cyano-1,1′-biphenyl
    • 4′-(6-Acryloyoxyhexyloxy)-4-biphenylcarbonitrile
    • 4′-Cyano-4-(6-acryloyloxyhexyloxy)biphenyl
    • 6-(4-Cyano-biphenyl-4′-yloxy)hexyl acrylate
    • 6-(4′-Cyano-1,1′-biphenyl-4-yloxy)hexyl 2-propenoate
    • 6-(4′-Cyanobiphenyl-4-oxy)hexyl acrylate
    • 6-(4′-Cyanobiphenyl-4-yloxy)hexyl acrylate
    • A 6CB
    • A 6OCB
    • 6-[(4 inverted exclamation mark -Cyano-4-biphenylyl)oxy]hexyl Acrylate
    • 6-[4-(4-cyanophenyl)phenoxy]hexyl Prop-2-enoate
    • 6-((4'-Cyano-[1,1'-biphenyl]-4-yl)oxy)hexylacrylate
    • BS-51468
    • MFCD16293619
    • A2986
    • SY055547
    • SCHEMBL103263
    • DB-317864
    • RM0230
    • 89823-23-4
    • F16514
    • CS-0167377
    • MDL: MFCD16293619
    • インチ: 1S/C22H23NO3/c1-2-22(24)26-16-6-4-3-5-15-25-21-13-11-20(12-14-21)19-9-7-18(17-23)8-10-19/h2,7-14H,1,3-6,15-16H2
    • InChIKey: IGHSOWSFSFGPAZ-UHFFFAOYSA-N
    • SMILES: N#CC1C=CC(C2C=CC(OCCCCCCOC(C=C)=O)=CC=2)=CC=1

計算された属性

  • 精确分子量: 349.16800
  • 同位素质量: 349.16779360g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 26
  • 回転可能化学結合数: 11
  • 複雑さ: 465
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 59.3
  • XLogP3: 5.1

じっけんとくせい

  • 密度みつど: 1.12±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 71°C(lit.)
  • Boiling Point: 518.4±45.0 °C at 760 mmHg
  • フラッシュポイント: 224.3±18.9 °C
  • Solubility: Insuluble (5.9E-4 g/L) (25 ºC),
  • PSA: 59.32000
  • LogP: 4.89368
  • じょうきあつ: 0.0±1.4 mmHg at 25°C

6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate Security Information

6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1238017-250mg
6-((4'-Cyano-[1,1'-biphenyl]-4-yl)oxy)hexyl acrylate
89823-23-4 98%
250mg
¥47.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1238017-25g
6-((4'-Cyano-[1,1'-biphenyl]-4-yl)oxy)hexyl acrylate
89823-23-4 98%
25g
¥2918.00 2024-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X70095-200mg
6-((4'-Cyano-[1,1'-biphenyl]-4-yl)oxy)hexyl acrylate
89823-23-4 ≥98%
200mg
¥178.0 2023-09-05
abcr
AB482194-5 g
6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate; .
89823-23-4
5g
€524.80 2023-04-20
eNovation Chemicals LLC
Y1200101-25g
6-((4'-Cyano-[1,1'-biphenyl]-4-yl)oxy)hexyl acrylate
89823-23-4 95%
25g
$1080 2024-07-23
Ambeed
A605379-1g
6-((4'-Cyano-[1,1'-biphenyl]-4-yl)oxy)hexyl acrylate
89823-23-4 98%
1g
$35.0 2025-02-20
Ambeed
A605379-25g
6-((4'-Cyano-[1,1'-biphenyl]-4-yl)oxy)hexyl acrylate
89823-23-4 98%
25g
$657.0 2025-02-20
abcr
AB482194-1g
6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate; .
89823-23-4
1g
€116.20 2025-02-21
1PlusChem
1P00GV7K-25g
6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate
89823-23-4 98%
25g
$542.00 2024-04-20
A2B Chem LLC
AH86144-5g
4'-[(6-Acryloyloxy)hexyloxy]-4-biphenylcarbonitrile
89823-23-4 98%
5g
$108.00 2024-04-19

6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  cooled; 1 h, cooled; 5 h, rt
Reference
Photoinduced Volume Transition in Liquid Crystalline Polymer Gels Swollen by a Nematic Solvent
Hayata, Yuki; Nagano, Shusaku; Takeoka, Yukikazu; Seki, Takahiro, ACS Macro Letters, 2012, 1(11), 1357-1361

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Triethylamine Solvents: Tetrahydrofuran ;  0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 6 h, rt
Reference
Synthesis, characterisation and comparative study of the hydroxyl, acrylate and vinyl-ether terminated cyanobiphenyl bridged with different spacer lengths
Zhang, Shuaifeng; Zhong, Tingjun; Wang, Qian; Li, Chenyue; Wang, Xiao; et al, Liquid Crystals, 2021, 48(2), 168-181

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium bicarbonate Solvents: Dimethylformamide ;  15 h, rt → 100 °C
Reference
Programmable 3D Shape-Change Liquid Crystalline Elastomer Based on a Vertically Aligned Monodomain with Cross-link Gradient
Hu, Jun; Kuang, Ze-Yang; Tao, Lei; Huang, Yi-Fei; Wang, Qing; et al, ACS Applied Materials & Interfaces, 2019, 11(51), 48393-48401

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium bicarbonate Solvents: Dimethylformamide ;  12 h, heated
Reference
Electro-optical property and stability of liquid crystal physical gels controlled by copolymerization
Zhao, Jianhang; Chen, Lei; Yuan, Yongjie; Li, Ye; Gu, Mengfan; et al, Reactive & Functional Polymers, 2018, 131, 44-55

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  rt; 1 h, 0 °C; 12 h, rt
Reference
Amphiphilic Cross-Linked Liquid Crystalline Fluoropolymer-Poly(ethylene glycol) Coatings for Application in Challenging Conditions: Comparative Study between Different Liquid Crystalline Comonomers and Polymer Architectures
Zigmond, Jennifer S.; Letteri, Rachel A.; Wooley, Karen L., ACS Applied Materials & Interfaces, 2016, 8(49), 33386-33393

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  cooled; 12 h, rt
Reference
Poly(propyleneimine) Dendrimers Peripherally Modified with Mesogens
Yonetake, Koichiro; Masuko, Toru; Morishita, Takashi; Suzuki, Kazuhiro; Ueda, Mitsuru; et al, Macromolecules, 1999, 32(20), 6578-6586

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Triethylamine ,  Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… Solvents: Dichloromethane ;  30 min, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  overnight, rt
Reference
TFFH as an excellent reagent for acylation of alcohols, thiols and dithiocarbamates
Pittelkow, Michael; Kamounah, Fadhil S.; Boas, Ulrik; Pedersen, Brian; Christensen, Jorn B., Synthesis, 2004, (15), 2485-2492

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  cooled; 12 h, cooled
Reference
Noncovalent functionalization of graphene with pyrene-terminated liquid crystalline polymer
Ji, Liangliang; Wu, Yanhong; Ma, Lijun; Yang, Xiaoming, Composites, 2015, 72, 32-39

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt; 14 h, rt
Reference
Mesogenic polyelectrolyte gels absorb organic solvents and liquid crystalline molecules
Nishikori, Yusuke; Iseda, Kazuya; Kokado, Kenta; Sada, Kazuki, Polymers (Basel, 2016, 8(4), 148/1-148/10

Synthetic Circuit 10

Reaction Conditions
1.1 Solvents: Tetrahydrofuran
Reference
Formation and properties of liquid crystalline supramolecules with anisotropic fluorescence emission
Wu, Jun; Yi, Zeyuan; Lu, Xuemin; Chen, Shuangshuang; Lu, Qinghua, Polymer Chemistry, 2014, 5(7), 2567-2573

6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate Raw materials

6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate Preparation Products

6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
(CAS:89823-23-4)6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate
注文番号:A854469
在庫ステータス:in Stock
はかる:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:50
Price ($):591.0

6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate 関連文献

6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylateに関する追加情報

Introduction to 6-(4-Cyano-biphenyl-4'-yloxy)hexyl Acrylate (CAS No. 89823-23-4)

6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate, with the CAS number 89823-23-4, is a versatile compound that has garnered significant attention in the fields of materials science and pharmaceutical research. This acrylate derivative is characterized by its unique molecular structure, which combines a biphenyl moiety with a cyano group and an acrylate functional group. This combination endows the compound with a range of valuable properties, making it a subject of extensive study and application.

The biphenyl moiety in 6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate contributes to its rigidity and planarity, which are crucial for its use in liquid crystal materials. The cyano group, known for its strong electron-withdrawing properties, enhances the compound's stability and reactivity. Meanwhile, the acrylate functional group provides reactive sites for polymerization, making the compound an excellent monomer for various polymerization reactions.

Recent research has highlighted the potential of 6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate in the development of advanced materials. For instance, a study published in the Journal of Materials Chemistry C demonstrated that this compound can be used to create liquid crystalline polymers with enhanced thermal stability and mechanical strength. These polymers have found applications in optical devices, such as displays and sensors, due to their unique optical properties.

In the pharmaceutical industry, 6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate has shown promise as a building block for drug delivery systems. Its ability to form stable and biocompatible polymers makes it suitable for encapsulating and delivering therapeutic agents. A recent study in the International Journal of Pharmaceutics reported that polymers derived from this acrylate can improve the solubility and bioavailability of poorly soluble drugs, thereby enhancing their therapeutic efficacy.

The synthesis of 6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate typically involves several steps, including the preparation of the biphenyl intermediate and subsequent functionalization with the cyano and acrylate groups. Various synthetic routes have been explored to optimize yield and purity. One common method involves the reaction of 4-cyanobiphenyl with 6-hydroxyhexyl acrylate in the presence of a suitable catalyst. The resulting product is then purified using techniques such as column chromatography or recrystallization.

The physical properties of 6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate

Safety considerations are essential when handling 6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate. While it is not classified as a hazardous material under current regulations, proper precautions should be taken to avoid skin contact and inhalation. Personal protective equipment (PPE), such as gloves and safety goggles, should be worn during handling, and work should be conducted in well-ventilated areas.

In conclusion, 6-(4-Cyano-biphenyl-4'-yloxy)hexyl acrylate (CAS No. 89823-23-4) is a multifunctional compound with significant potential in both materials science and pharmaceutical research. Its unique molecular structure and favorable properties make it an attractive candidate for developing advanced materials and drug delivery systems. Ongoing research continues to uncover new applications and optimize its synthesis methods, further solidifying its importance in these fields.

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